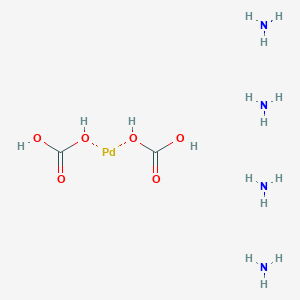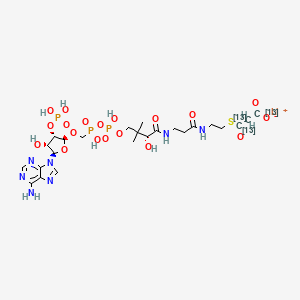
Acetyl-1,2 Coenzyme A-13c2 (Lithium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is a labeled analogue of Acetyl Coenzyme A, where the acetyl group is labeled with carbon-13 isotopes. This compound is used primarily in scientific research to trace metabolic pathways and study biochemical processes. The lithium salt form enhances its stability and solubility, making it suitable for various experimental conditions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is synthesized through the incorporation of carbon-13 labeled acetyl groups into the coenzyme A molecule. The process involves the following steps:
Synthesis of Carbon-13 Labeled Acetyl Group: The carbon-13 labeled acetyl group is prepared using carbon-13 enriched precursors.
Coupling with Coenzyme A: The labeled acetyl group is then coupled with coenzyme A through enzymatic or chemical methods. This step requires precise control of reaction conditions to ensure the incorporation of the labeled acetyl group.
Formation of Lithium Salt: The final product is converted into its lithium salt form to enhance stability and solubility
Industrial Production Methods
Industrial production of Acetyl-1,2 Coenzyme A-13c2 (Lithium) involves large-scale synthesis using automated systems to ensure high yield and purity. The process includes:
Automated Synthesis: Automated systems are used to control the synthesis process, ensuring consistent quality and high yield.
Purification: The product is purified using chromatographic techniques to remove impurities and unreacted precursors.
Quality Control: Rigorous quality control measures are implemented to ensure the isotopic purity and chemical integrity of the final product
Analyse Des Réactions Chimiques
Types of Reactions
Acetyl-1,2 Coenzyme A-13c2 (Lithium) undergoes various biochemical reactions, including:
Acetylation: It acts as an acetyl donor in acetylation reactions, transferring the acetyl group to target molecules.
Hydrolysis: It can be hydrolyzed to release the acetyl group and coenzyme A.
Oxidation and Reduction: It participates in redox reactions within metabolic pathways
Common Reagents and Conditions
Enzymes: Enzymes such as acetyltransferases and deacetylases are commonly used to catalyze reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium).
Buffers: Reactions are typically carried out in buffered solutions to maintain optimal pH and ionic strength.
Temperature and pH: Reaction conditions such as temperature and pH are carefully controlled to ensure the stability and reactivity of the compound
Major Products
The major products formed from reactions involving Acetyl-1,2 Coenzyme A-13c2 (Lithium) include acetylated proteins, nucleic acids, and other biomolecules. These products are used to study various biochemical processes and metabolic pathways .
Applications De Recherche Scientifique
Acetyl-1,2 Coenzyme A-13c2 (Lithium) has a wide range of applications in scientific research, including:
Metabolic Studies: It is used to trace metabolic pathways and study the flow of carbon atoms in biochemical processes.
Enzyme Mechanism Studies: It helps in understanding the mechanisms of enzymes involved in acetylation and deacetylation reactions.
Drug Development: It is used in the development of drugs targeting metabolic pathways and enzymes.
Biochemical Assays: It is employed in various biochemical assays to study protein acetylation and other post-translational modifications
Mécanisme D'action
Acetyl-1,2 Coenzyme A-13c2 (Lithium) exerts its effects by acting as an acetyl donor in biochemical reactions. The acetyl group is transferred to target molecules, such as proteins and nucleic acids, through the action of acetyltransferase enzymes. This acetylation process plays a crucial role in regulating gene expression, protein function, and metabolic pathways. The labeled carbon-13 atoms allow researchers to trace the fate of the acetyl group and study its role in various biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetyl Coenzyme A: The unlabeled form of Acetyl-1,2 Coenzyme A-13c2 (Lithium), commonly used in metabolic studies.
Propionyl Coenzyme A: Another coenzyme A derivative involved in metabolic pathways.
Succinyl Coenzyme A: A coenzyme A derivative that participates in the citric acid cycle
Uniqueness
Acetyl-1,2 Coenzyme A-13c2 (Lithium) is unique due to its carbon-13 labeling, which allows for precise tracing of metabolic pathways and detailed study of biochemical processes. This isotopic labeling provides valuable insights into the dynamics of acetylation and its role in cellular functions .
Propriétés
Formule moléculaire |
C24H37LiN7O19P3S |
|---|---|
Poids moléculaire |
862.5 g/mol |
Nom IUPAC |
lithium;3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]oxymethyl-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-oxo(1,2,3-13C3)propanoate |
InChI |
InChI=1S/C24H38N7O19P3S.Li/c1-24(2,18(37)21(38)27-4-3-12(32)26-5-6-54-14(35)7-13(33)34)8-47-53(44,45)50-51(39,40)11-46-23-17(49-52(41,42)43)16(36)22(48-23)31-10-30-15-19(25)28-9-29-20(15)31;/h9-10,16-18,22-23,36-37H,3-8,11H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,39,40)(H,44,45)(H2,25,28,29)(H2,41,42,43);/q;+1/p-1/t16-,17+,18+,22-,23+;/m1./s1/i7+1,13+1,14+1; |
Clé InChI |
XZBFXZRVMJPNCZ-VLZOZIQLSA-M |
SMILES isomérique |
[Li+].CC(C)(COP(=O)(O)OP(=O)(CO[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)[C@H](C(=O)NCCC(=O)NCCS[13C](=O)[13CH2][13C](=O)[O-])O |
SMILES canonique |
[Li+].CC(C)(COP(=O)(O)OP(=O)(COC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene](/img/structure/B12057290.png)
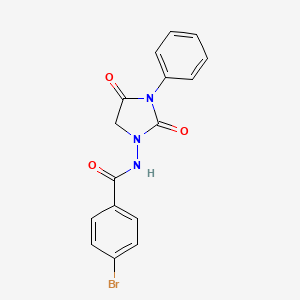
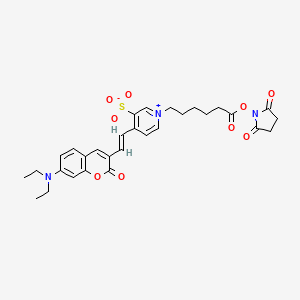

![2-(5,6-Dihydro-11H-benzo[a]carbazol-11-yl)ethyl 4-methylbenzenesulfonate](/img/structure/B12057315.png)
![Bis(chlorogold(I))[1,1'-bis(diphenylphosphino)ferrocene]](/img/structure/B12057319.png)
![3-(tert-butylsulfanyl)-6-methyl-4-{[(E)-(4-methylphenyl)methylidene]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B12057323.png)
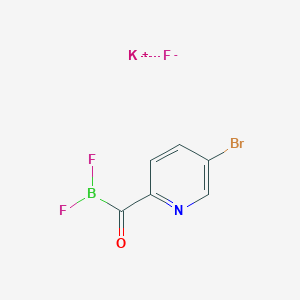
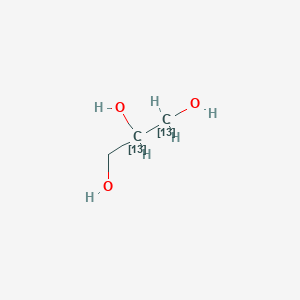
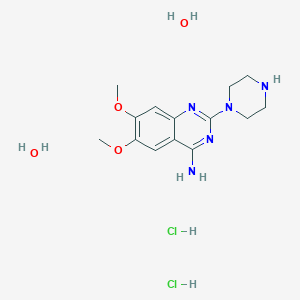
![5-(2-furyl)-4-{[(E)-(2-methoxy-1-naphthyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12057336.png)

